(2,4-Pentadienyl)trimethylsilane
Overview
Description
(2,4-Pentadienyl)trimethylsilane is an organosilicon compound with the chemical formula C9H18Si and a molecular weight of 154.32 g/mol . It is a colorless liquid with a density of 0.749 g/cm³ and a boiling point of 150-152°C . This compound is known for its reactivity and is often used as a reagent in organic synthesis, particularly for the construction of carbon-carbon bonds in organic frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Pentadienyl)trimethylsilane can be synthesized through the reaction of 3-pentadien-1-ol with trimethylchlorosilane . This reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4-Pentadienyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can participate in substitution reactions where the pentadienyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Scientific Research Applications
(2,4-Pentadienyl)trimethylsilane has several scientific research applications, including:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2,4-Pentadienyl)trimethylsilane exerts its effects involves its ability to participate in various chemical reactions due to the presence of the reactive pentadienyl group. This group can undergo addition, substitution, and elimination reactions, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylallyltrimethylsilane: Similar in structure but with different reactivity due to the presence of a dimethylallyl group.
4-Fluorophenyltrimethylsilane: Contains a fluorophenyl group, which imparts different electronic properties.
Iodomethyltrimethylsilane: Features an iodomethyl group, making it useful for different types of substitution reactions.
Triethylvinylsilane: Contains a vinyl group, which affects its reactivity and applications.
Triphenylvinylsilane: Has a triphenyl group, providing unique steric and electronic characteristics.
Uniqueness
(2,4-Pentadienyl)trimethylsilane is unique due to the presence of the pentadienyl group, which provides a combination of conjugated double bonds and silicon, making it highly reactive and versatile in organic synthesis. This sets it apart from other similar compounds that may have different functional groups and reactivity patterns .
Properties
IUPAC Name |
trimethyl(penta-2,4-dienyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-5-6-7-8-9(2,3)4/h5-7H,1,8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBFBJPENLNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699595 | |
Record name | Trimethyl(penta-2,4-dien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72952-73-9 | |
Record name | Trimethyl(penta-2,4-dien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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